molecular formula C13H22O3 B1327823 Ethyl 6-cyclopentyl-6-oxohexanoate CAS No. 3352-08-7

Ethyl 6-cyclopentyl-6-oxohexanoate

Cat. No.: B1327823
CAS No.: 3352-08-7
M. Wt: 226.31 g/mol
InChI Key: WWWRFKNQUGHBIX-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopentyl-6-oxohexanoate is an organic compound with the molecular formula C13H22O3. It is a derivative of hexanoic acid, featuring a cyclopentyl group and an ester functional group. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-cyclopentyl-6-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 6-cyclopentyl-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the continuous preparation of this compound can be achieved using a flow reactor system. This method offers advantages such as mild reaction conditions, high yield, and enhanced safety and reliability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyclopentyl-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 6-cyclopentyl-6-oxohexanoate is utilized in a wide range of scientific research applications:

Mechanism of Action

Ethyl 6-cyclopentyl-6-oxohexanoate can be compared with other similar compounds such as ethyl 6-cyclohexyl-6-oxohexanoate and ethyl 6-chloro-6-oxohexanoate. While these compounds share structural similarities, this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties .

Comparison with Similar Compounds

  • Ethyl 6-cyclohexyl-6-oxohexanoate
  • Ethyl 6-chloro-6-oxohexanoate

Properties

IUPAC Name

ethyl 6-cyclopentyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-2-16-13(15)10-6-5-9-12(14)11-7-3-4-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWRFKNQUGHBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645651
Record name Ethyl 6-cyclopentyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-08-7
Record name Ethyl 6-cyclopentyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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